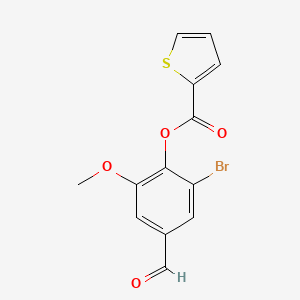![molecular formula C17H18O4 B4930971 3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B4930971.png)
3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde, also known as MPBA, is a chemical compound with potential applications in scientific research. MPBA belongs to the family of benzaldehydes and is often used as a building block in the synthesis of other organic compounds.
作用機序
The mechanism of action of 3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde is not well-understood. However, it is believed that 3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde interacts with biological molecules, such as enzymes and proteins, through covalent bonding or non-covalent interactions. This interaction can lead to changes in the biological activity of the molecule and can be used for the detection of enzymes and proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde are not well-understood. However, it has been reported that 3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde can cause cytotoxicity in cancer cells and can inhibit the growth of bacteria. Additionally, 3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde has been reported to have antioxidant activity and can scavenge free radicals.
実験室実験の利点と制限
One of the main advantages of 3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde is its versatility in scientific research applications. It can be used as a building block in the synthesis of other organic compounds or as a fluorescent probe for the detection of enzymes and proteins. Additionally, 3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde is relatively easy to synthesize and is commercially available.
However, there are also some limitations to the use of 3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde in lab experiments. For example, 3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde can be toxic to cells at high concentrations, which can limit its use in certain applications. Additionally, the mechanism of action of 3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde is not well-understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde. One area of interest is the development of new organic compounds with potential biological activity. 3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde can be used as a building block in the synthesis of these compounds, which can be tested for their biological activity. Additionally, research can be conducted to better understand the mechanism of action of 3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde and its interaction with biological molecules. This can lead to the development of new methods for the detection of enzymes and proteins. Finally, research can be conducted to explore the potential applications of 3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde in optoelectronics and nanotechnology.
合成法
The synthesis of 3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde involves the reaction of 3-methoxyphenol with 3-chloropropylbenzene, followed by a reaction with sodium hydroxide and benzaldehyde. The final product is obtained by recrystallization from ethanol. This synthesis method is well-established and has been used in various studies.
科学的研究の応用
3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde has been used in various scientific research applications. For example, it has been used as a fluorescent probe for the detection of enzymes and proteins. 3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde has also been used in the synthesis of new organic compounds with potential biological activity, such as anticancer agents and antibiotics. Additionally, 3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde has been used in the development of new materials with potential applications in optoelectronics and nanotechnology.
特性
IUPAC Name |
3-[3-(3-methoxyphenoxy)propoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-19-15-6-3-8-17(12-15)21-10-4-9-20-16-7-2-5-14(11-16)13-18/h2-3,5-8,11-13H,4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGCYXZLECXHFJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCOC2=CC=CC(=C2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![propyl 2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]butanoate](/img/structure/B4930893.png)
![N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-isopropoxybenzamide](/img/structure/B4930901.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B4930908.png)
![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-imidazo[1,2-a]pyridin-2-ylpropanamide](/img/structure/B4930914.png)
![N,N-dimethyl-2-{4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4930916.png)
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-thiophenecarboxamide](/img/structure/B4930918.png)

![1-phenyl-N-[2-(1,2,3-thiadiazol-4-ylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]cyclopropanecarboxamide](/img/structure/B4930937.png)

![1-ethoxy-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzene](/img/structure/B4930951.png)
![1-benzyl-5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4930952.png)
![1,7,7-trimethylbicyclo[2.2.1]hept-2-yl (1,3-benzoxazol-2-ylthio)acetate](/img/structure/B4930964.png)
![4-cyclohexyl-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4930970.png)
![3-(4-chlorophenyl)-2-methyl-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4930978.png)